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molecular formula C5H5BrN2OS B2518078 3-Amino-5-bromothiophene-2-carboxamide CAS No. 494833-79-3

3-Amino-5-bromothiophene-2-carboxamide

Cat. No. B2518078
M. Wt: 221.07
InChI Key: OENVOVSDQLMDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691828B2

Procedure details

A mixture of methyl 3-amino-5-bromothiophene-2-carboxylate (5.67 g, 24.0 mmol) was mixed with sodium hydroxide (2.94 g, 73.6 mmol), MeOH (100 mL) and water (25 mL) was stirred at 70° C. overnight. After cooling to 0° C., 6 M HCl (8.17 mL, 49.0 mmol) was added. This mixture was concentrated under reduced pressure to give a yellow solid. Co-evaporation was carried out with toluene and the resulting solid was dried under reduced pressure well. This residue was mixed with ammonium chloride (26.3 g, 491 mmol), triethylamine (49.7 g, 491 mmol) and DMF (230 mL). After stirred at room temperature for 5 min, 1-hydroxybenzotriazole (19.9 g, 144 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (28.2 g, 147 mmol) were added. The stirring was continued for 2 days. The reaction mixture was poured into saturated aqueous NaHCO3 (700 mL) and extracted with EtOAc (700 mL), and the extract was washed with saturated aqueous NaHCO3, dried over MgSO4, filtered and concentrated under reduced pressure. The residual brown oil was purified by column chromatography (Purif, silica gel, hexane to EtOAc) to afford the title compound (4.05 g, 75%) as yellow solid:
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.17 mL
Type
reactant
Reaction Step Three
Quantity
26.3 g
Type
reactant
Reaction Step Four
Quantity
49.7 g
Type
reactant
Reaction Step Four
Name
Quantity
230 mL
Type
solvent
Reaction Step Four
Quantity
19.9 g
Type
reactant
Reaction Step Five
Quantity
28.2 g
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
reactant
Reaction Step Six
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([O:10]C)=O.[OH-].[Na+].Cl.[Cl-].[NH4+].C([N:19](CC)CC)C.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C([O-])(O)=O.[Na+]>CN(C=O)C.O.CO>[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([NH2:19])=[O:10] |f:1.2,4.5,8.9,10.11|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
NC1=C(SC(=C1)Br)C(=O)OC
Step Two
Name
Quantity
2.94 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
8.17 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
26.3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
49.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
230 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
19.9 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
28.2 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Six
Name
Quantity
700 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Co-evaporation
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried under reduced pressure well
STIRRING
Type
STIRRING
Details
After stirred at room temperature for 5 min
Duration
5 min
WAIT
Type
WAIT
Details
The stirring was continued for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (700 mL)
WASH
Type
WASH
Details
the extract was washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual brown oil was purified by column chromatography (Purif, silica gel, hexane to EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(SC(=C1)Br)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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